molecular formula C15H19N3O3S2 B467559 N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide CAS No. 497091-66-4

N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide

Cat. No.: B467559
CAS No.: 497091-66-4
M. Wt: 353.5g/mol
InChI Key: VGTHCLKUKSPMSF-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a cyclopropane ring, a sulfonyl group, and a thioamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions involving diazo compounds and alkenes.

    Introduction of the sulfonyl group: This step involves the sulfonylation of an aromatic amine, typically using sulfonyl chlorides under basic conditions.

    Formation of the thioamide linkage: This can be accomplished by reacting the sulfonylated aromatic amine with a thiocarbonyl compound under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonyl)cyclopropanecarboxamide
  • N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclobutanecarboxamide

Uniqueness

N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropane ring, sulfonyl group, and thioamide linkage distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Biological Activity

N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide, a compound with the potential for significant biological activity, has garnered interest in pharmaceutical research. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H20ClN3O4S2
  • CAS Number : 497081-69-3
  • Molar Mass : 453.96 g/mol

The compound features a cyclopropane carboxamide structure, which is critical for its biological interactions. The sulfonamide and carbonothioyl groups contribute to its pharmacological profile.

Research indicates that compounds similar to this compound often act as inhibitors of tubulin polymerization. They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which is essential for cell division and proliferation. This mechanism is particularly relevant in cancer therapeutics.

Antitumor Activity

A study evaluated the cytotoxic effects of various derivatives against different cancer cell lines. The findings revealed that compounds with similar structures exhibited high antiproliferative activity, with GI50 values ranging from sub-nanomolar to micromolar concentrations in leukemic and solid tumor cell lines. For instance:

  • Compound 4a showed a GI50 of 0.1 nM against HeLa cells.
  • Compound 4b demonstrated lower potency but still significant activity in comparison to established chemotherapeutics like vincristine and taxol.

The selectivity of these compounds for cancer cells over normal cells was notable, with minimal cytotoxicity observed in healthy lymphocytes, indicating a favorable therapeutic index .

Apoptosis Induction

The mechanism of action includes the induction of apoptosis through mitochondrial pathways. Treatments with these compounds led to:

  • Dissipation of mitochondrial transmembrane potential.
  • Increased production of reactive oxygen species (ROS), which are crucial mediators in the intrinsic apoptosis pathway.

These findings suggest that this compound may effectively trigger programmed cell death in malignant cells while sparing normal tissues .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds highlighted several key factors influencing biological activity:

  • Functional Groups : The presence of sulfonamide and carbonothioyl moieties significantly enhances antiproliferative effects.
  • Substitutions : Variations in substituents at the 3-N position of pyrrole derivatives led to differing levels of cytotoxicity, emphasizing the role of steric and electronic properties in modulating activity .
CompoundGI50 (nM)Cell LineNotes
4a0.1HeLaHigh potency
4b28LymphocytesSelective against cancer cells
4c0.2MCF-7Effective against solid tumors

Case Studies

Recent studies have evaluated the efficacy of this compound in various experimental models:

  • In vitro Studies : Compounds were tested on a range of human cancer cell lines, demonstrating significant growth inhibition and apoptosis induction.
  • In vivo Models : Animal studies showed promising antitumor effects with reduced side effects compared to traditional chemotherapeutics, supporting further clinical evaluation.

These studies underscore the potential for this compound as a lead candidate in cancer therapy development.

Properties

IUPAC Name

N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c19-14(11-3-4-11)17-15(22)16-12-5-7-13(8-6-12)23(20,21)18-9-1-2-10-18/h5-8,11H,1-4,9-10H2,(H2,16,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTHCLKUKSPMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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